molecular formula C22H21N3O2S B2363923 2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol CAS No. 663218-79-9

2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol

Cat. No. B2363923
CAS RN: 663218-79-9
M. Wt: 391.49
InChI Key: MAQCWSGHZIFUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol” is a unique chemical with the IUPAC name 2-[2-[(2,6-diphenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol. It has a molecular formula of C22H21N3O2S and a molecular weight of 391.49. This compound is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a thieno[2,3-d]pyrimidin-4-yl group, which is a pyrimidine ring fused with a thiophene ring . It also has two phenyl groups attached to the pyrimidine ring, an amino group attached to the 4-position of the pyrimidine ring, and an ethoxyethanol group attached via the amino group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Its molecular weight is 391.49, but other properties like melting point, boiling point, solubility, and stability are not provided in the available resources .

Scientific Research Applications

Oncology

Pyridopyrimidine derivatives have shown promise in the treatment of various cancers. The presence of the thieno[2,3-d]pyrimidin-4-yl moiety can contribute to the inhibition of certain cellular processes that are overactive in cancer cells. For example, similar structures have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exerting antitumor effects .

Rheumatoid Arthritis

Some pyridopyrimidine derivatives have shown potential activity against rheumatoid arthritis. The anti-inflammatory properties of these compounds could be harnessed to develop new therapies for autoimmune conditions .

Research Tool in Pharmacology

In pharmacological studies, pyridopyrimidine derivatives can be used as molecular probes to understand the function of biological targets. They can help elucidate the mechanisms of action of various drugs and contribute to the discovery of novel therapeutic targets.

The applications mentioned above are based on the general properties of pyridopyrimidine derivatives and the potential of the specific structure of “2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol”. Further research and clinical trials would be necessary to confirm these applications for the compound . The information provided is derived from a review on the synthesis and therapeutic potential of pyridopyrimidine derivatives , and the understanding of the chemical properties of similar compounds. It’s important to note that the specific applications for this compound would require detailed experimental studies to determine its efficacy and safety in each field.

Mechanism of Action

Pharmacokinetics

Its bioavailability could be influenced by factors such as its lipophilicity, which allows it to diffuse easily into cells .

Result of Action

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase, suggesting potential effects on collagen production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and interaction with its targets. Additionally, the presence of other molecules or ions in the environment can also influence the compound’s action .

properties

IUPAC Name

2-[2-[(2,6-diphenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-12-14-27-13-11-23-21-18-15-19(16-7-3-1-4-8-16)28-22(18)25-20(24-21)17-9-5-2-6-10-17/h1-10,15,26H,11-14H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQCWSGHZIFUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3S2)C4=CC=CC=C4)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol

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